REACTION_CXSMILES
|
[N:1]#[C:2][NH2:3].[Na].[C:5]([C:7]1[CH:12]=[CH:11][C:10]([N:13]=[C:14]=[S:15])=[CH:9][CH:8]=1)#[N:6]>C(O)C>[C:2]([NH:3][C:14]([NH:13][C:10]1[CH:11]=[CH:12][C:7]([C:5]#[N:6])=[CH:8][CH:9]=1)=[S:15])#[N:1] |f:0.1,^1:3|
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Name
|
|
Quantity
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4.3 g
|
Type
|
reactant
|
Smiles
|
N#CN.[Na]
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10.75 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)N=C=S
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated at 75° C. for 4 hours
|
Duration
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4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the colorless solid was filtered
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)NC(=S)NC1=CC=C(C=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |